REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][N:8]([CH2:24][CH2:25][Cl:26])[C:9]1[CH:14]=[C:13]([C:15]([NH2:17])=[O:16])[C:12]([N+:18]([O-:20])=[O:19])=[CH:11][C:10]=1[N+:21]([O-:23])=[O:22])(=O)=O.[Li+].[Br-:28]>CC#N>[Br:28][CH2:6][CH2:7][N:8]([CH2:24][CH2:25][Cl:26])[C:9]1[C:10]([N+:21]([O-:23])=[O:22])=[CH:11][C:12]([N+:18]([O-:20])=[O:19])=[C:13]([CH:14]=1)[C:15]([NH2:17])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCN(C1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])CCCl
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2/EtOAc (3:2)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCN(C=1C(=CC(=C(C(=O)N)C1)[N+](=O)[O-])[N+](=O)[O-])CCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |